molecular formula C12H16O3 B1618100 3-Tert-butyl-6-methylsalicylic acid CAS No. 6934-03-8

3-Tert-butyl-6-methylsalicylic acid

Cat. No. B1618100
CAS RN: 6934-03-8
M. Wt: 208.25 g/mol
InChI Key: JXQCUCDXLSGQNZ-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-methylsalicylic acid is a chemical compound with the linear formula C12H16O3 . It has a molecular weight of 208.26 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Metabolism and Biochemical Analysis

  • Metabolism in Mammals : Research has shown that derivatives of tert-butyl methyl salicylic acid, like BHT, undergo complex metabolic processes in mammals. In rats, major metabolites include BHT-acid, with differences in metabolism observed between rats and humans. This has implications for understanding the biotransformation of similar compounds in different species (Daniel, Gage, & Jones, 1968).

Synthetic Chemistry and Organic Synthesis

  • Synthesis of O-Aminophenylacetates : Tert-butyl esters, similar to 3-tert-butyl-6-methylsalicylic acid, are utilized in the synthesis of organic compounds. For instance, tert-butyl ester of (methylthio)acetic acid has been synthesized for creating o-aminophenylacetates, demonstrating the compound's role in complex organic synthesis (Johnson & Aristoff, 1990).

  • Derivatives in Chemical Reactions : The study of tert-butyl derivatives, similar to 3-tert-butyl-6-methylsalicylic acid, has provided insights into various chemical reactions. For example, the vinylfluoro group in certain tert-butyl compounds has been shown to act as an acetonyl cation equivalent under acidic conditions, a valuable insight for synthetic chemists (Purkayastha et al., 2010).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Antitumor Agents : 3-Tert-butyl-6-methylsalicylic acid derivatives have been synthesized and studied for their potential in antitumor antibiotic tetrahydroisoquinoline natural products. This highlights the compound's relevance in the development of novel antitumor agents (Li et al., 2013).

Advanced Materials and Nanotechnology

  • Organotin Carboxylates for Materials Science : The reaction of sterically encumbered derivatives of tert-butyl salicylic acid with n-butylstannoic acid has led to the formation of organototin carboxylates, showcasing the potential of these compounds in materials science, particularly in the synthesis of nanostructured materials (Murugavel & Gogoi, 2008).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

3-tert-butyl-2-hydroxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-7-5-6-8(12(2,3)4)10(13)9(7)11(14)15/h5-6,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQCUCDXLSGQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219385
Record name 2,6-Cresotic acid, 3-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-methylsalicylic acid

CAS RN

6934-03-8
Record name 3-(1,1-Dimethylethyl)-2-hydroxy-6-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6934-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Cresotic acid, 3-tert-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006934038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Cresotic acid, 3-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butyl-6-methylsalicylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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